2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
CAS No.: 81827-31-8
Cat. No.: VC20777215
Molecular Formula: C15H17N5O6
Molecular Weight: 363.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81827-31-8 |
|---|---|
| Molecular Formula | C15H17N5O6 |
| Molecular Weight | 363.33 g/mol |
| IUPAC Name | [(1R,2S)-1-(2-acetamido-4-oxo-3H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate |
| Standard InChI | InChI=1S/C15H17N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12H,1-4H3,(H2,16,17,19,20,21,24)/t6-,12-/m0/s1 |
| Standard InChI Key | LGFCDAMAYHYAKC-QTTZVWFDSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)NC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)NC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)NC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Overview of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin
2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin is a synthetic compound classified under pharmaceuticals and fine chemicals. It is an acetylated derivative of biopterin, which is a naturally occurring pteridine derivative. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.
Synthesis and Applications
The synthesis of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin typically involves acetylation processes that modify the hydroxyl groups present on the biopterin structure. The compound serves primarily as an intermediate in the preparation of other pharmaceutical agents, particularly those targeting neurological and metabolic pathways.
Potential Applications:
-
Pharmaceutical Intermediates: Used in the synthesis of drugs that may target conditions related to neurotransmitter function.
-
Research Tool: Useful in biochemical studies involving pteridine derivatives and their biological roles.
Biological Significance
While specific biological activities of 2-N-Acetyl-1',2'-di-O-acetyl-6-biopterin are not extensively documented, compounds related to biopterin have been implicated in various physiological processes, including the synthesis of neurotransmitters like serotonin and dopamine.
Research indicates that biopterin derivatives may exhibit neuroprotective effects and play roles in cellular signaling pathways. Therefore, investigating the biological significance of this compound could yield insights into its therapeutic potential.
Stability and Storage
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume